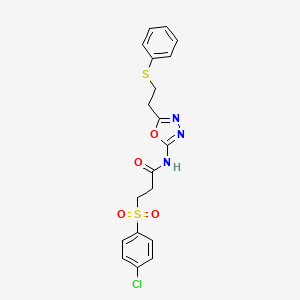

![molecular formula C23H22N2O3S B3006614 N-[1-(苯磺酰基)-3,4-二氢-2H-喹啉-6-基]-2-甲基苯甲酰胺 CAS No. 942006-18-0](/img/structure/B3006614.png)

N-[1-(苯磺酰基)-3,4-二氢-2H-喹啉-6-基]-2-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

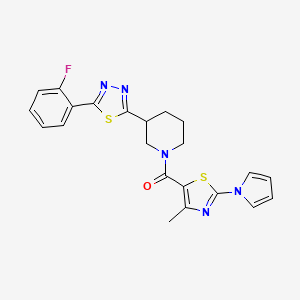

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide, also known as BML-210, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BML-210 belongs to the class of compounds known as quinolines and has been found to exhibit anti-inflammatory and anti-cancer properties. In

科学研究应用

合成与分析表征

- 合成途径和碎片研究:研究包括 N-(喹啉-8-基)苯磺酰胺衍生物的合成及其在电喷雾电离质谱下的碎片途径,突出了此类化合物结构分析的方法学进步 (陈斌,2015)。

- 机械化学合成:在机械化学 C-N 偶联反应中使用 DDQ 来合成苯并咪唑和喹唑啉-4(3H)-酮,证明了无溶剂合成的应用,有助于绿色化学实践 (Shyamal Kanti Bera 等人,2022)。

生物和药理应用

- 抗癌和放射防护剂:研究报告了具有潜在抗癌和放射防护活性的新型喹啉的合成,表明了这些化合物的治疗潜力 (M. Ghorab 等人,2008)。

- 抗菌活性:源自 4-羟基苯并[h]喹啉-2-(1H)-酮的偶氮分散染料的开发及其抗菌评价展示了在开发新型抗菌剂中的应用 (应用化学中的生物界面研究,2019)。

材料科学与化学

- 用于 Zn2+ 的荧光探针:用于 Zn2+ 的荧光探针的设计和合成突出了在化学传感和生物成像中的效用,为细胞和分子生物学研究提供了工具 (大岛亮介等,2010)。

- 铜配合物:磺酰胺的铜配合物及其与 pUC18 质粒和过氧化氢的相互作用证明了在生物无机化学和潜在治疗用途中的应用 (B. Macías 等人,2003)。

未来方向

Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents. They exhibit a wide spectrum of promising bioactivities, such as antibacterial, antidiabetic, anticancer, and vitro HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activities, which have been widely utilized as inhibitors and drugs . This suggests that “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide” and similar compounds may have potential applications in various fields of research and industry.

作用机制

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide are bacteria, specifically Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The compound is designed to interact with these bacteria, leading to their destruction .

Mode of Action

The compound interacts with its bacterial targets through the generation of reactive oxygen species (ROS) and reactive nitrogen species . This interaction leads to an increase in ROS in the treated strains compared to the control . The compound’s analogue, 4-NH2 BS-THQ, demonstrates a broader spectrum of activity, with a minimum inhibitory concentration of 100 µg/mL against reference strains of S. aureus, Escherichia coli, and Pseudomonas aeruginosa .

Biochemical Pathways

The compound affects the biochemical pathways related to the generation of reactive oxygen species (ROS) and reactive nitrogen species . The increase in ROS in the treated strains leads to a disturbed membrane architecture, which is likely to affect various downstream effects related to bacterial survival and proliferation .

Result of Action

The result of the compound’s action is bactericidal activity against the targeted bacteria . The increase in ROS leads to a disturbed membrane architecture in the bacteria, which is likely to result in their death .

属性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-17-8-5-6-12-21(17)23(26)24-19-13-14-22-18(16-19)9-7-15-25(22)29(27,28)20-10-3-2-4-11-20/h2-6,8,10-14,16H,7,9,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFLDPOUKDQOSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006532.png)

![1-(2-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3006534.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B3006535.png)

![(3-Pyrazol-1-ylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3006537.png)

![2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3006539.png)

![N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide](/img/structure/B3006545.png)

![1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene](/img/structure/B3006546.png)

![ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B3006552.png)

![N-[1-(Oxan-3-yl)propyl]prop-2-enamide](/img/structure/B3006554.png)